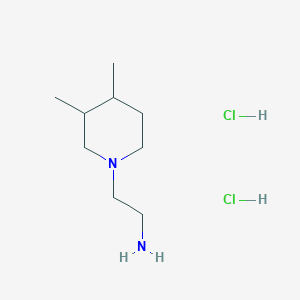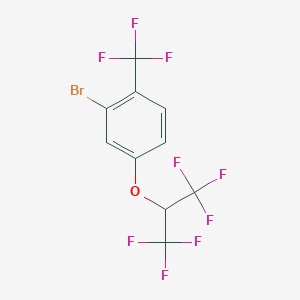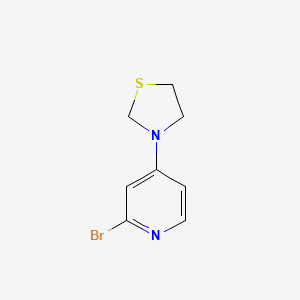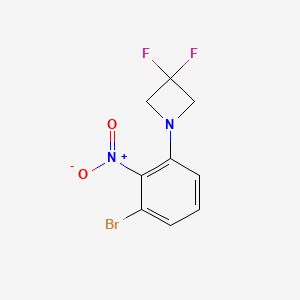
叔丁基二甲基(4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环-2-基)苯氧基)硅烷
描述
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a chemical compound with the molecular formula C18H35BO3Si . It has a molecular weight of 338.37 . The compound is typically stored in an inert atmosphere and under -20°C . It is a colorless to yellow liquid or solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 336.7±52.0 °C and a predicted density of 0.94±0.1 g/cm3 .
科学研究应用
纳米颗粒中亮度和荧光增强
Fischer、Baier 和 Mecking (2013) 进行的一项研究探索了叔丁基二甲基硅烷衍生物在纳米颗粒制造中的应用。这些纳米颗粒表现出增强的亮度和荧光发射,可以调整为更长的波长。该应用在材料科学领域具有重要意义,特别是在开发荧光材料方面。
生物活性化合物中的中间体
正如 Kong 等人 (2016) 所讨论的,叔丁基二甲基硅烷衍生物在合成各种生物活性化合物中起着至关重要的中间体作用。他们的研究重点介绍了作为药物研究中关键中间体的特定衍生物的合成。
合成和光学性质
Naka、Fukuda、Jahana、Ohshita、Kobayashi 和 Ishikawa (2013) 研究了含有叔丁基二甲基硅烷衍生物的含硅分子的合成和光学性质。该研究提供了对分子结构和在光电器件中的潜在应用的见解。
深色聚合物的开发
Welterlich、Charov 和 Tieke (2012) 的研究重点是合成含有叔丁基二甲基硅烷衍生物的深色聚合物。他们的发现有助于开发具有特定光学性质的新材料,可用于各种工业应用。
抗氧化硅烷衍生物的合成
由 Nedelčev、Krupa、Csomorová、Janigová 和 Rychlý (2007) 进行的一项研究探索了含有叔丁基二甲基硅烷的新型抗氧化硅烷衍生物的合成和表征。这项研究有助于开发聚合物材料中的稳定剂。
晶体结构分析
Ye、Chen、Wu、Chen、Yang、Liao 和 Zhou (2021) 对叔丁基二甲基硅烷衍生物进行了详细的晶体结构和构象分析。这项研究对于了解这些化合物的分子几何结构和性质至关重要,对材料科学和化学领域具有影响。
钯催化的串联反应
Mutter、Campbell、Martin de la Nava、Merritt 和 Wills (2001) 的研究展示了叔丁基二甲基硅烷衍生物在钯催化的串联反应中的应用。这项研究有助于有机合成领域,可以创建复杂的分子结构。
锡烷基寡硅烷的合成
Costisella、Englich、Prass、Schürmann、Ruhlandt-Senge 和 Uhlig (2000) 的研究涉及使用叔丁基二甲基硅烷衍生物合成支化的锡烷基寡硅烷。他们的发现与有机金属化学领域相关,有助于开发新的硅基化合物。
Sonogashira偶联反应
Wang、Liu、Chang 和 Li (2009) 研究了使用叔丁基二甲基硅烷衍生物的芳基溴化物的 Sonogashira 偶联反应。这项研究增加了对有机合成中偶联反应的理解,这对于开发药物和精细化学品至关重要。
增加硅氧烷中的空间位阻
Ritter 和 Kenney (1978) 探索了合成一系列空间位阻不断增加的叔丁基二甲基硅氧烷。这项研究在硅化学中具有重要意义,特别是在合成具有定制化性质的硅氧烷基材料中。
安全和危害
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
It’s known that similar compounds are often used in the synthesis of biologically active compounds .
Biochemical Pathways
It’s known that similar compounds are often involved in the suzuki-miyaura coupling reaction .
Action Environment
It’s known that similar compounds are often stored at room temperature .
生化分析
Biochemical Properties
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of biaryl compounds. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of the phenyl group to the target molecule .
Cellular Effects
The effects of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, leading to changes in downstream signaling pathways. Additionally, Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP and NADH. Additionally, Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane can influence the balance between anabolic and catabolic processes .
Transport and Distribution
Within cells and tissues, Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is transported and distributed through interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane within tissues can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNCIBKFJVPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


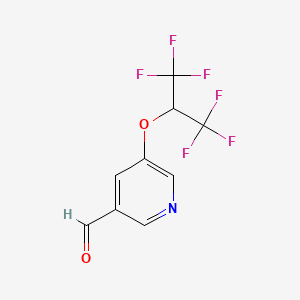
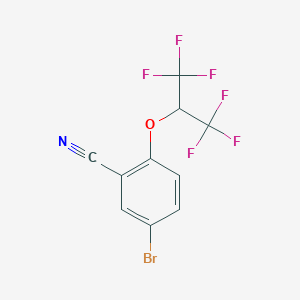
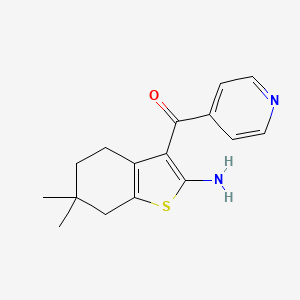
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)

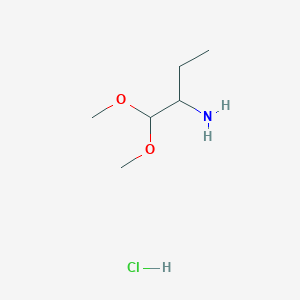
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
